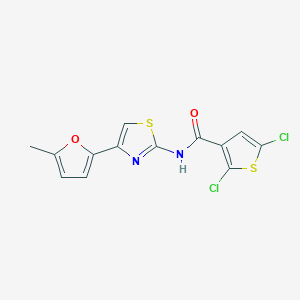

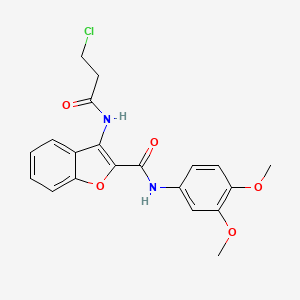

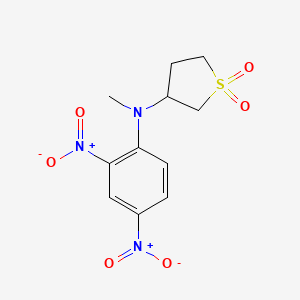

2,5-dichloro-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dichloro-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H8Cl2N2O2S2 and its molecular weight is 359.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Thiophene Analogues in Carcinogenicity Studies

Thiophene Carcinogenicity Evaluation : Thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their potential carcinogenicity. This study aimed to understand whether the substitution of aromatic rings with thiophene could retain biological activity, including carcinogenic potential. The compounds showed activity consistent with their known chemistry in vitro, indicating potential carcinogenicity but also casting doubt on their capability to elicit tumors in vivo (Ashby et al., 1978).

Antitubercular Activity of Thiazole Derivatives

Thiazole Derivatives Against Tuberculosis : Modification of isoniazid (INH) structures, including thiazole derivatives, has shown significant in vitro anti-tubercular activity against various mycobacteria strains. These modifications enhance the efficacy compared to INH, particularly against INH-resistant non-tuberculous mycobacteria. This research highlights the potential for designing new anti-TB compounds based on thiazole scaffolds (Asif, 2014).

Imidazole Derivatives and Antitumor Activity

Imidazole in Antitumor Research : Derivatives of imidazole, including those with anticancer properties, have been extensively reviewed. This includes compounds that have passed preclinical testing stages, illustrating the broad application of imidazole derivatives in searching for new antitumor drugs and understanding their diverse biological properties (Iradyan et al., 2009).

Pharmacological Applications of 2,4‐Thiazolidinediones

2,4‐Thiazolidinediones as Antimicrobial and Anticancer Agents : The review discusses the development of 2,4‐thiazolidinedione (TZD) derivatives as antimicrobial, anticancer, and antidiabetic agents. It highlights the structural modification opportunities at the TZD nucleus for developing a wide range of lead molecules against various clinical disorders, emphasizing the importance of substitutions at N‐3 and C‐5 for enhancing pharmacological activities (Singh et al., 2022).

DNA Binding Properties of Hoechst Analogues

Hoechst Analogues in DNA Staining and Protection : Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded DNA, have been widely used as fluorescent DNA stains. Besides staining, these compounds have applications as radioprotectors and topoisomerase inhibitors, serving as a foundation for drug design based on DNA sequence recognition and binding (Issar & Kakkar, 2013).

Mecanismo De Acción

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazole derivatives, another structural component of the compound, have also been associated with a variety of biological effects .

Mode of Action

Indole derivatives are known to interact with multiple receptors, leading to a variety of biological activities . Similarly, thiazole derivatives have been associated with a broad spectrum of biological activities .

Biochemical Pathways

Compounds with similar structures, such as indole and thiazole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Based on the known biological activities of similar compounds, it can be inferred that the compound may have a wide range of potential effects .

Análisis Bioquímico

Biochemical Properties

The thiazole ring in 2,5-dichloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given the biological activity of similar thiazole compounds, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Propiedades

IUPAC Name |

2,5-dichloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S2/c1-6-2-3-9(19-6)8-5-20-13(16-8)17-12(18)7-4-10(14)21-11(7)15/h2-5H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXWRCJOWBTNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(Hydroxymethyl)phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2483664.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)

![2-(benzylthio)-N-(4-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483670.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)

![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)

![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)